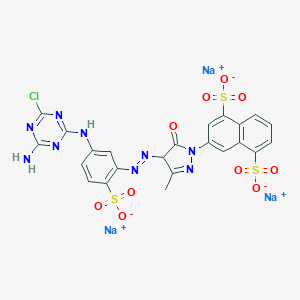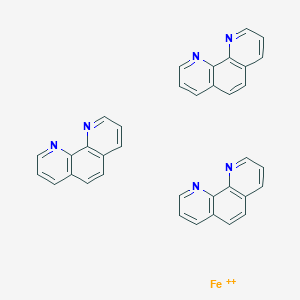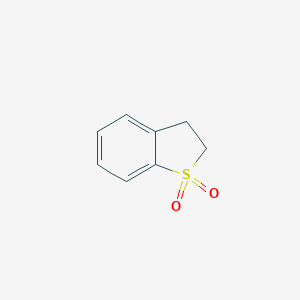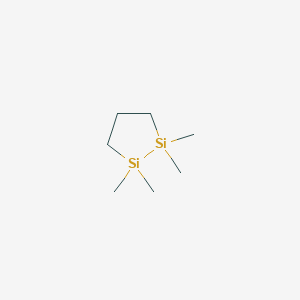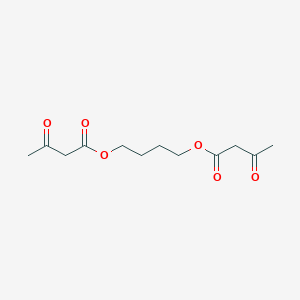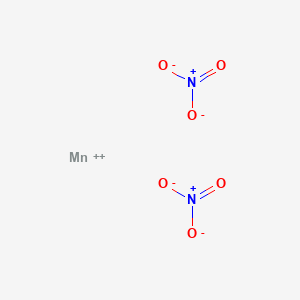
5,5-Dimethyl-2-vinyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-vinyl-1,3-dioxane is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a cyclic ether with a vinyl group and two methyl groups attached to the dioxane ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications. In
Applications De Recherche Scientifique
5,5-Dimethyl-2-vinyl-1,3-dioxane has shown potential applications in various scientific research areas. It has been used as a monomer in the synthesis of polymers for drug delivery systems. The polymerization of this compound with other monomers has resulted in the formation of nanoparticles that can encapsulate drugs and release them in a controlled manner. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. The metal complexes formed have shown high catalytic activity in various reactions such as Suzuki coupling and Heck reactions.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-vinyl-1,3-dioxane is not fully understood. However, it is believed that the vinyl group attached to the dioxane ring plays a crucial role in its reactivity. The vinyl group can undergo various reactions such as addition and elimination reactions, making it a versatile compound for various applications.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5,5-Dimethyl-2-vinyl-1,3-dioxane. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. It has also been reported to have low skin irritation potential, making it a potential candidate for topical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,5-Dimethyl-2-vinyl-1,3-dioxane is its reactivity and versatility. It can undergo various reactions, making it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. However, one limitation of this compound is its limited solubility in water, which may affect its applications in biological systems.
Orientations Futures
There are several potential future directions for 5,5-Dimethyl-2-vinyl-1,3-dioxane. One direction is the synthesis of new polymers using this compound as a monomer for drug delivery systems. Another direction is the synthesis of new metal complexes for catalytic reactions. Additionally, further research can be done to understand the mechanism of action and potential applications of this compound in biological systems.
Conclusion:
In conclusion, 5,5-Dimethyl-2-vinyl-1,3-dioxane is a unique compound with potential applications in various scientific research areas. Its reactivity and versatility make it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.
Propriétés
Numéro CAS |
13260-75-8 |
|---|---|
Nom du produit |
5,5-Dimethyl-2-vinyl-1,3-dioxane |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
2-ethenyl-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-4-7-9-5-8(2,3)6-10-7/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
QTKAQSUDWKTUTM-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C=C)C |
SMILES canonique |
CC1(COC(OC1)C=C)C |
Autres numéros CAS |
13260-75-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

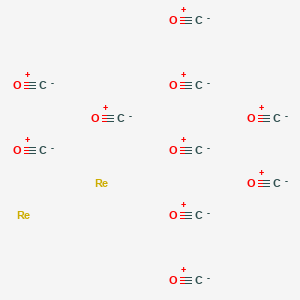
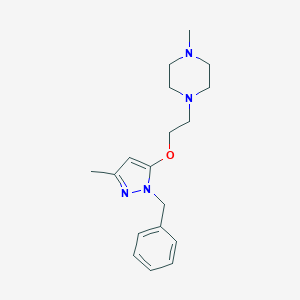
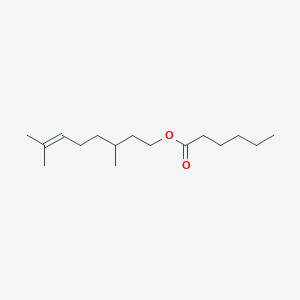
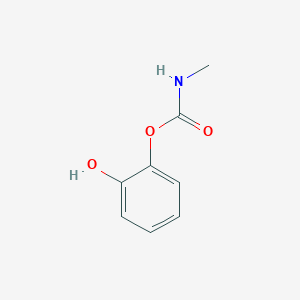

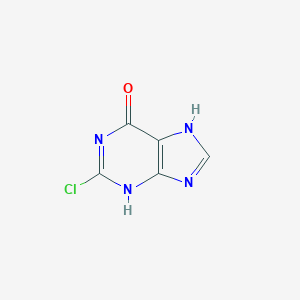
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
